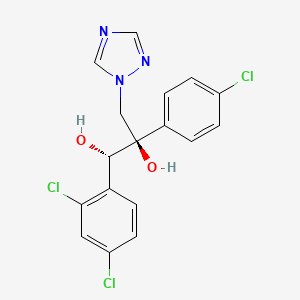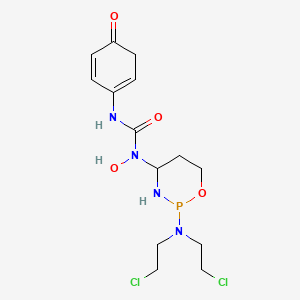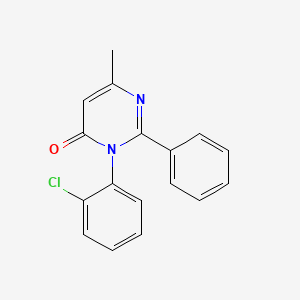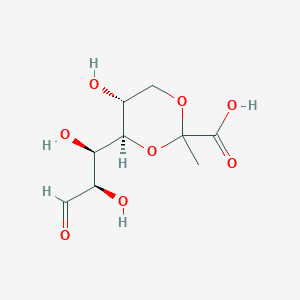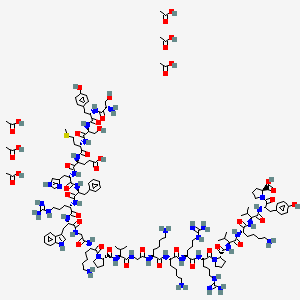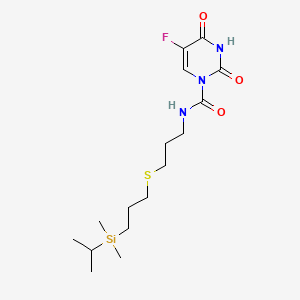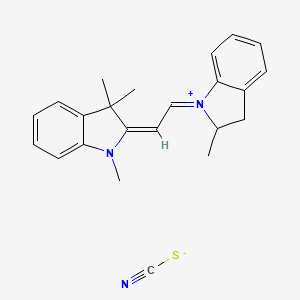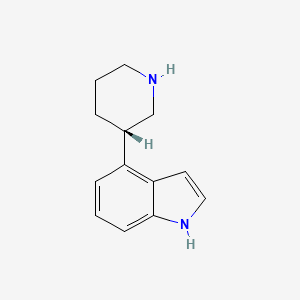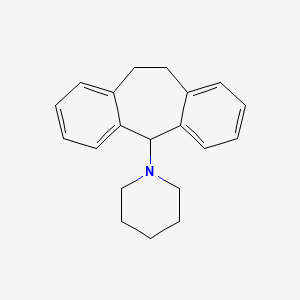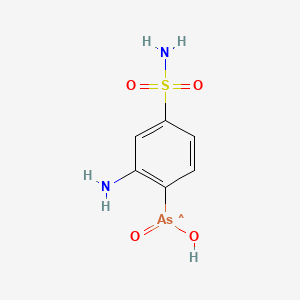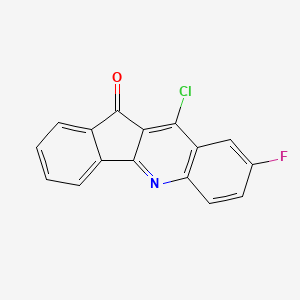
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound. This compound is part of the indenoquinolinone family, known for its significant biological and pharmaceutical applications. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the Pd(II)-catalyzed remote C–H activation of 2-haloquinoline-3-carbaldehyde, followed by simultaneous C–H (aldehyde) and C–X bond activation . This method ensures high selectivity and yield, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It acts as a kinase inhibitor, particularly inhibiting c-Jun N-terminal kinase (JNK). This inhibition affects various cellular pathways, leading to its potential therapeutic effects in treating diseases like cancer and inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
11H-Indeno[1,2-b]quinoxalin-11-one: Shares a similar core structure but differs in its substituents and specific biological activities.
10-Phenyl-11H-indeno[1,2-b]quinolin-11-one: Another related compound with distinct chemical properties and applications.
Uniqueness: 10-Chloro-8-fluoro-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chlorine and fluorine substituents, which enhance its biological activity and chemical stability. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
93663-90-2 |
|---|---|
Molekularformel |
C16H7ClFNO |
Molekulargewicht |
283.68 g/mol |
IUPAC-Name |
10-chloro-8-fluoroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7ClFNO/c17-14-11-7-8(18)5-6-12(11)19-15-9-3-1-2-4-10(9)16(20)13(14)15/h1-7H |
InChI-Schlüssel |
XLKNNGYOUDOAFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C(=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


